molecular formula C21H25N7O3S B2611869 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-41-6

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2611869
CAS No.: 501352-41-6
M. Wt: 455.54
InChI Key: VNFOWLNNNABIQV-UHFFFAOYSA-N
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Description

The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves several steps . The first step is the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives was examined using FTIR, 1 H, 13 C-NMR, and HRMS techniques . These techniques were used to confirm the structure of the synthesized derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction was used to synthesize a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives were analyzed using various techniques. For example, the yield, melting range, and IR were determined . The 1H-NMR was used to determine the chemical shifts of the protons in the compound .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Studies on derivatives of purine-2,6-dione, similar to the compound , have identified potential applications in understanding and targeting serotonin receptors, which play crucial roles in psychiatric and neurological disorders. One study focused on new 8-aminoalkyl derivatives of purine-2,6-dione, examining their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The research revealed that certain derivatives display antidepressant and anxiolytic properties, highlighting the therapeutic potential of these compounds in treating mental health conditions (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another area of application is in the development of new analgesic (pain-relieving) agents. Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties has shown significant analgesic activity in vivo, suggesting these compounds as new classes of analgesic and anti-inflammatory agents. This opens up avenues for the development of novel pain management solutions (Zygmunt et al., 2015).

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3S/c1-24-8-10-27(11-9-24)19-23-17-16(18(29)26(3)21(30)25(17)2)28(19)12-13-32-20-22-14-6-4-5-7-15(14)31-20/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFOWLNNNABIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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